5-Methoxy-6-methylpyridin-2-OL
Overview
Description
“5-Methoxy-6-methylpyridin-2-OL” is a chemical compound with the CAS Number: 33252-69-6 . Its IUPAC name is 5-methoxy-6-methyl-2-pyridinol . The compound has a molecular weight of 139.15 .
Synthesis Analysis
The synthesis of pyridine derivatives, including “5-Methoxy-6-methylpyridin-2-OL”, can be achieved through oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .
Molecular Structure Analysis
The InChI code for “5-Methoxy-6-methylpyridin-2-OL” is 1S/C7H9NO2/c1-5-6 (10-2)3-4-7 (9)8-5/h3-4H,1-2H3, (H,8,9) .
Chemical Reactions Analysis
Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .
Physical And Chemical Properties Analysis
“5-Methoxy-6-methylpyridin-2-OL” is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
Medicinal Chemistry Applications
5-Methoxy-6-methylpyridin-2-ol derivatives have been explored for their potential in treating various diseases due to their bioactivity. For instance, derivatives have been investigated as potent and selective antagonists of the alpha(v)beta(3) receptor, which are significant for the prevention and treatment of osteoporosis, showcasing excellent in vitro profiles and efficacy in vivo models of bone turnover (Hutchinson et al., 2003). Additionally, certain derivatives have shown marked inhibition against retrovirus replication in cell culture, indicating potential applications in the development of antiviral agents (Hocková et al., 2003).
Corrosion Inhibition
Pyridine derivatives, including those related to 5-Methoxy-6-methylpyridin-2-ol, have been studied for their corrosion inhibition properties. For example, certain derivatives have demonstrated excellent inhibition efficiency for mild steel in hydrochloric acid environments. These compounds act as mixed-type inhibitors, with studies showing high inhibition efficiency at low concentrations, suggesting their potential in industrial applications to protect against corrosion (Yadav et al., 2016).
Material Science
In material science, pyridine and its derivatives are recognized for their structural characteristics, making them useful in this field. They serve as key components in the synthesis of various materials due to their chemical versatility. For instance, the synthesis and characterization of specific derivatives provide insights into the development of novel materials with potential applications in light-emitting devices and as components in electronic materials due to their stable crystal structures and fluorescence properties (Bai Linsha, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-6-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(10-2)3-4-7(9)8-5/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVVJNJAFZAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628115 | |
Record name | 5-Methoxy-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-6-methylpyridin-2-OL | |
CAS RN |
33252-69-6 | |
Record name | 5-Methoxy-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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